Whitepaper: Chemical Architecture and Synthetic Utility of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate in Targeted Therapeutics
Whitepaper: Chemical Architecture and Synthetic Utility of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate in Targeted Therapeutics
Executive Summary
Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (CAS: 1565709-19-4) is a highly specialized, polyfunctional aromatic building block that has emerged as a critical intermediate in modern medicinal chemistry[1]. Its unique 1,2,3-trisubstituted benzene architecture makes it a privileged precursor for the synthesis of 1-substituted benzimidazole-7-carboxylates. These bicyclic systems are core pharmacophores in a variety of targeted therapeutics, including serine/threonine kinase inhibitors (e.g., PIM, DYRK1A, and Aurora kinases)[2], PI3K inhibitors, and poly(ADP-ribose) polymerase (PARP) inhibitors[3].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and step-by-step, self-validating synthetic protocols designed for drug development professionals.
Physicochemical Profiling & Structural Causality
Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior during synthesis and purification. The compound features a delicate balance of electron-withdrawing and electron-donating groups that dictate its reactivity[4].
Quantitative Physicochemical Data
| Property | Value | Causality / Impact on Reactivity |
| Chemical Formula | C₁₁H₁₆N₂O₃ | Dictates the mass-to-charge ratio (m/z 225.1[M+H]⁺) for LC-MS validation. |
| Molecular Weight | 224.26 g/mol | Ideal low-molecular-weight building block for fragment-based drug design (FBDD). |
| CAS Number | 1565709-19-4 | Unique registry identifier for sourcing and compliance[1]. |
| H-Bond Donors | 3 (Primary & Secondary Amines) | Provides critical nucleophilic centers for intermolecular condensation. |
| H-Bond Acceptors | 5 (Ester, Ether, Amines) | Enhances aqueous solubility and dictates silica gel affinity during chromatography. |
| Topological Polar Surface Area | ~74.5 Ų | Ensures the final drug candidate maintains favorable membrane permeability. |
Structural Analysis
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The C1 Methyl Ester: Serves as a robust protecting group for the carboxylic acid during upstream synthesis. Post-cyclization, it acts as a diversification point (e.g., amidation to form PARP inhibitor motifs or hydrolysis for Angiotensin II receptor antagonists)[5].
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The C2 Secondary Amine (2-Methoxyethyl tail): The 2-methoxyethyl group is a classic bioisostere used to improve aqueous solubility in kinase inhibitors. Synthetically, it directs the regioselectivity of benzimidazole formation, ensuring the N1 position is exclusively alkylated[2].
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The C3 Primary Amine: Acting as the primary nucleophile, this group initiates condensation reactions with orthoesters or aldehydes to close the imidazole ring.
De Novo Synthesis: A Self-Validating Methodology
The synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate relies on a highly reliable two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.
Synthetic workflow for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate via SNAr and reduction.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Causality & Design: We utilize Methyl 2-fluoro-3-nitrobenzoate rather than the chloro-analog. The highly electronegative fluorine atom strongly polarizes the C-F bond, stabilizing the anionic Meisenheimer intermediate during the rate-determining addition step. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to neutralize the generated HF without risking ester hydrolysis.
Protocol:
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Dissolve Methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous THF (0.2 M).
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Add DIPEA (2.0 eq) followed by dropwise addition of 2-methoxyethylamine (1.1 eq) at 0°C.
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Heat the reaction to 60°C for 4 hours.
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In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating; the solution will transition to a deep yellow/orange color, characteristic of nitroaromatic SNAr products.
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Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield Methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate.
Step 2: Catalytic Nitro Reduction
Causality & Design: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is chosen for its chemoselectivity. It cleanly reduces the nitro group to a primary aniline without cleaving the aliphatic ether or hydrolyzing the ester.
Protocol:
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Dissolve the intermediate from Step 1 in Methanol (0.1 M).
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Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere to prevent ignition.
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Purge the flask with H₂ gas and stir vigorously at 25°C under 1 atm of H₂ for 6 hours.
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IPC: The disappearance of the deep yellow color indicates complete reduction to the aniline. LC-MS should confirm a mass shift from the nitro precursor to m/z 225.1[M+H]⁺.
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Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford the title compound.
Application in Drug Discovery: Regioselective Benzimidazole Cyclization
The primary utility of this compound is its conversion into 1-(2-methoxyethyl)-1H-benzimidazole-7-carboxylates. This scaffold is heavily patented by pharmaceutical entities (e.g., Millennium Pharmaceuticals) for its ability to anchor into the ATP-binding hinge region of kinases[2].
Mechanistic pathway for regioselective cyclization into a 1,7-disubstituted benzimidazole.
Cyclization Protocol & Mechanistic Causality
Causality & Design: When reacted with triethyl orthoformate, the less sterically hindered and more nucleophilic C3-primary amine attacks first, forming an amidine/imine intermediate. The catalytic p-Toluenesulfonic acid (p-TsOH) protonates the orthoester, making it highly electrophilic. Once the intermediate forms, the C2-secondary amine is forced into spatial proximity, driving an intramolecular ring closure. The expulsion of two equivalents of ethanol yields the aromatic benzimidazole core[5].
Protocol:
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Suspend Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (1.0 eq) in neat triethyl orthoformate (10 eq).
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Add a catalytic amount of p-TsOH (0.05 eq).
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Heat the mixture to 100°C for 3 hours, allowing the generated ethanol to distill off, which drives the equilibrium toward the cyclized product.
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Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the 1-(2-methoxyethyl)-1H-benzimidazole-7-carboxylate.
Analytical Characterization & In-Process Controls
To ensure scientific integrity, the synthesized Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate must be validated against expected spectroscopic benchmarks.
| Analytical Method | Expected Signal / Observation | Structural Correlation |
| LC-MS (ESI+) | m/z 225.1 [M+H]⁺ | Confirms the molecular weight of the intact C₁₁H₁₆N₂O₃ molecule. |
| ¹H NMR (CDCl₃) | δ ~3.85 (s, 3H) | Confirms the integrity of the C1 methyl ester group. |
| ¹H NMR (CDCl₃) | δ ~3.35 (s, 3H) | Confirms the terminal methoxy group on the C2 aliphatic chain. |
| ¹H NMR (CDCl₃) | δ ~6.60 - 7.40 (m, 3H) | Confirms the 1,2,3-trisubstituted aromatic ring (ABX spin system). |
| IR Spectroscopy | ~3300 - 3400 cm⁻¹ | Broad doublet confirming the presence of the primary amine (N-H stretch). |
References
- Guidechem. "Methyl 3-amino-2-((2-methoxyethyl)amino)
- ChemicalBook. "Methyl 3-amino-2-((2-methoxyethyl)amino)
- Millennium Pharmaceuticals, Inc. "Novel Benzimidazole Derivatives as Kinase Inhibitors".
- Kohara, Y., et al. "Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres". Journal of Medicinal Chemistry.
- Inotek Pharmaceuticals Corp. "Benzoazepine and benzodiazepine derivatives and their use as parp inhibitors".
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US20150336967A1 - Novel Benzimidazole Derivatives as Kinase Inhibitors - Google Patents [patents.google.com]
- 3. WO2002044183A2 - Benzoazepine and benzodiazepine derivatives and their use as parp inhibitors - Google Patents [patents.google.com]
- 4. Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate | 1565709-19-4 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
